
6-Bromo-2-cyclohexylquinazolin-4(3H)-one
Descripción general
Descripción
6-Bromo-2-cyclohexylquinazolin-4(3H)-one (CAS No. 1000339-29-6) is a heterocyclic compound with a cyclohexyl group attached to the quinazolin-4(3H)-one ring . It is an important synthetic intermediate used in the preparation of pharmaceuticals, agrichemicals, and other organic compounds .
Synthesis Analysis
While specific synthesis methods for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one were not found in the search results, it has been used in various scientific research applications. For instance, it has been used in the development of new synthetic methodologies, such as a one-pot three-component synthesis under microwave irradiation and solvent-free conditions.Molecular Structure Analysis
The molecular formula of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one is C14H15BrN2O, and its molecular weight is 307.19 . It is a heterocyclic compound with a cyclohexyl group attached to the quinazolin-4(3H)-one ring .Physical And Chemical Properties Analysis
The storage temperature for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one is 2-8°C . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antibacterial Properties
6-Bromo-2-cyclohexylquinazolin-4(3H)-one has been investigated for its antibacterial properties. A study described the preparation of a related compound, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, which was assessed for anti-bacterial activity, demonstrating the potential of such compounds in this field (Ouerghi et al., 2021).
Anticancer Research
This compound has been utilized in the synthesis of drugs for treating colon and rectal cancers. A related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serves as an important intermediate in the production of such drugs (He Zheng-you, 2010).
Synthesis and Characterization
Studies have shown the potential of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one in the development of new synthetic methodologies. One research highlighted its use in a one-pot three-component synthesis under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).
Molecular Docking Studies
This compound has been explored for potential interactions with enzymes related to cancer and microbial infections. For instance, molecular docking studies have been conducted to understand its interactions with enzymes like dihydrofolate reductase and thymidylate synthase (Agbo et al., 2015).
Antiviral Activities
Research involving related quinazolinone derivatives has shown distinct antiviral activity against viruses such as Herpes simplex and vaccinia, indicating the potential of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one in this area as well (Selvam et al., 2010).
Crystal Structure Analysis
The crystal structure of similar compounds has been studied, providing insights into the molecular interactions and stability of such compounds, which is essential for their potential applications in various fields (Xu et al., 2014).
Antifungal Bioactivities
Compounds derived from 6-Bromo-2-cyclohexylquinazolin-4(3H)-one have demonstrated antifungal activities, showing its potential in the development of new antifungal agents (Ouyang et al., 2006).
Direcciones Futuras
While specific future directions for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one were not found in the search results, its use as a synthetic intermediate in the preparation of various organic compounds suggests potential applications in the development of new pharmaceuticals, agrichemicals, and other organic compounds .
Propiedades
IUPAC Name |
6-bromo-2-cyclohexyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRETGNIHZMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650346 | |
| Record name | 6-Bromo-2-cyclohexylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyclohexylquinazolin-4(3H)-one | |
CAS RN |
1000339-29-6 | |
| Record name | 6-Bromo-2-cyclohexyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-cyclohexylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
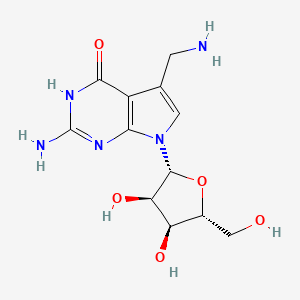
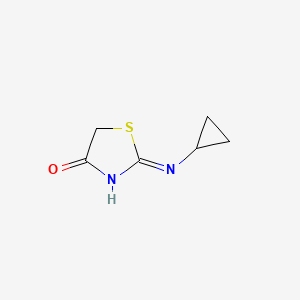

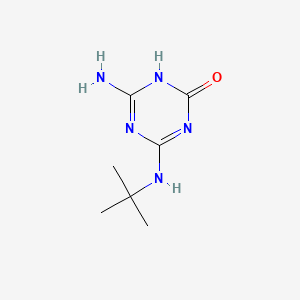

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
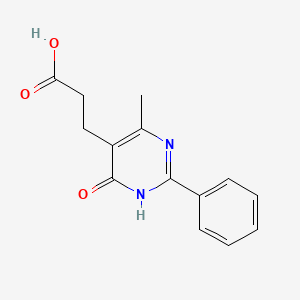
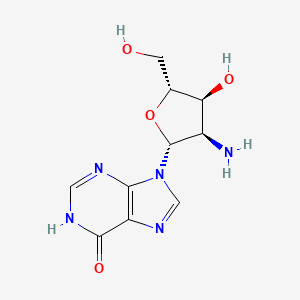
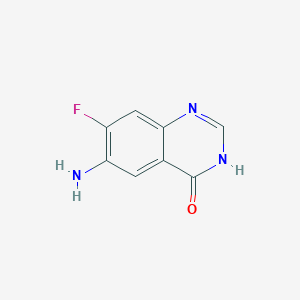
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
